molecular formula C15H15FN2O2 B5069623 N-(4-ethoxyphenyl)-N'-(2-fluorophenyl)urea

N-(4-ethoxyphenyl)-N'-(2-fluorophenyl)urea

Cat. No. B5069623
M. Wt: 274.29 g/mol
InChI Key: MRBLGJJNXMWHMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ureas, such as N-(4-ethoxyphenyl)-N'-(2-fluorophenyl)urea, can involve methods like the Lossen rearrangement, where hydroxamic acids are converted to isocyanates, which then react with amines to form ureas. This process can be achieved with good yields under mild conditions, without racemization, and is compatible with various protecting groups. The one-pot synthesis from carboxylic acids to ureas highlights an efficient and environmentally friendly approach due to the recyclability of byproducts (Thalluri et al., 2014).

Molecular Structure Analysis

The crystal structure of similar urea compounds reveals multiple symmetry-independent molecules with varying orientations and hydrogen bond interactions, indicative of the complex solid-state structures these molecules can form. Such insights are crucial for understanding the molecular arrangement and potential intermolecular interactions of N-(4-ethoxyphenyl)-N'-(2-fluorophenyl)urea (Kumar et al., 2000).

Chemical Reactions and Properties

Ureas often participate in various chemical reactions, including lithiation, which involves the introduction of lithium atoms into the molecule. Such reactions can lead to high yields of substituted products, offering a pathway to modify the chemical structure and properties of N-(4-ethoxyphenyl)-N'-(2-fluorophenyl)urea for specific applications (Smith et al., 2013).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-12-9-7-11(8-10-12)17-15(19)18-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBLGJJNXMWHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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